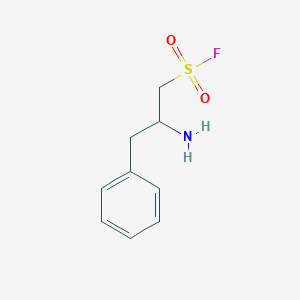
2-Amino-3-phenylpropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-phenylpropane-1-sulfonyl fluoride is an organic compound with the molecular formula C₉H₁₂FNO₂S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields, including organic synthesis, chemical biology, and medicinal chemistry, due to their unique properties and versatile applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylpropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For instance, a one-pot synthesis method has been developed, which involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions using readily available reagents . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents such as FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO₂⁺” synthons, facilitating the formation of the C-SO₂F bond .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, resulting in the formation of new bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or acetone .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation reactions can produce sulfonic acids or sulfonates .
Scientific Research Applications
2-Amino-3-phenylpropane-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in chemical biology for the selective modification of proteins and other biomolecules.
Industry: The compound is used in the production of functional materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylpropane-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acids and proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity, making the compound a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylbenzenesulfonyl fluoride (AEBSF): A commonly used serine protease inhibitor.
2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its antibacterial properties.
4-Formylbenzenesulfonyl fluoride (FBSF): Used as a radiolabeling synthon in positron emission tomography.
Uniqueness
2-Amino-3-phenylpropane-1-sulfonyl fluoride is unique due to its specific structure, which combines an amino group, a phenyl group, and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it suitable for a variety of applications in different fields .
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-amino-3-phenylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H12FNO2S/c10-14(12,13)7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
InChI Key |
JGYBWMHQJDSTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13309628.png)
![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)
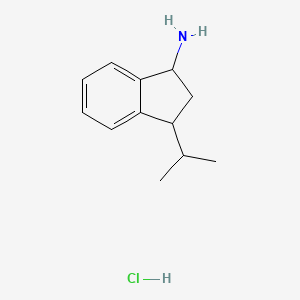
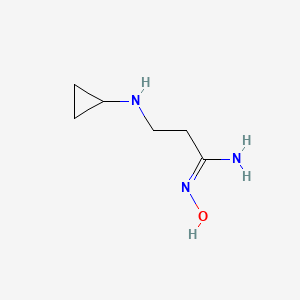
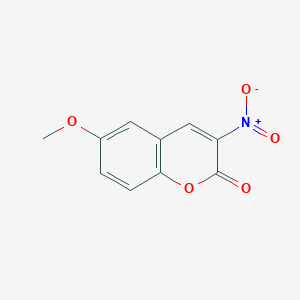
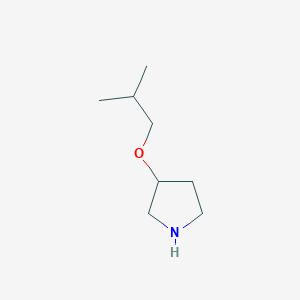
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
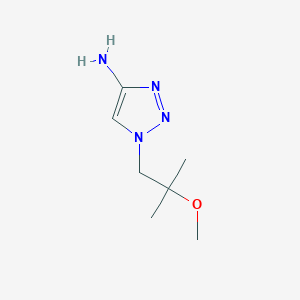
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)

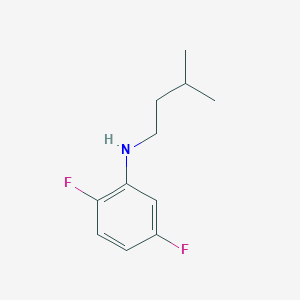
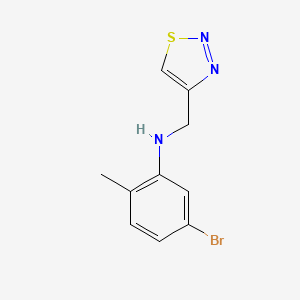
![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
